
physicochemical properties of 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Iodo-2-(2,2,2-

trifluoroethoxy)pyridine

Cat. No.: B3030489 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2-(2,2,2-
trifluoroethoxy)pyridine

Abstract
3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a substituted heterocyclic compound of significant

interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional

architecture—a pyridine core, a reactive iodinated site, and a property-modulating

trifluoroethoxy group—positions it as a valuable and versatile building block in modern

medicinal chemistry. The iodine atom at the 3-position serves as a strategic handle for carbon-

carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling

reactions. Concurrently, the 2-(2,2,2-trifluoroethoxy) substituent profoundly influences the

molecule's electronic properties, lipophilicity, and metabolic stability, attributes that are critical in

the design of novel therapeutic agents. This guide provides a comprehensive analysis of the

core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safe handling

protocols for this important synthetic intermediate.

Molecular Identity and Core Physicochemical
Characteristics
The fundamental identity of this compound is established by its unique combination of a

pyridine scaffold functionalized with both an iodine atom and a trifluoroethoxy group. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3030489?utm_src=pdf-interest
https://www.benchchem.com/product/b3030489?utm_src=pdf-body
https://www.benchchem.com/product/b3030489?utm_src=pdf-body
https://www.benchchem.com/product/b3030489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure imparts a specific set of properties crucial for its application in synthetic chemistry.

Chemical Structure and Identifiers
Chemical Name: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

CAS Number: 912761-82-1[1]

Molecular Formula: C₇H₅F₃INO[1][2]

Molecular Weight: 303.02 g/mol [1][2]

Tabulated Physicochemical Properties
Experimental data for certain physical properties of this specific, non-commodity chemical

intermediate are not widely published. The table below summarizes available data and

contextual expectations based on its structural components.
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Property Value / Observation

Physical State
Liquid (at standard temperature and pressure)

[1]

Appearance
Data not consistently reported; likely a colorless

to yellow or brown liquid.

Melting Point

Not applicable (liquid at room temperature). For

context, the related compound 3-iodopyridine is

a solid with a melting point of 53-56 °C.[3][4][5]

The introduction of the bulky trifluoroethoxy

group disrupts crystal packing, favoring a liquid

state.

Boiling Point

Specific experimental data is not available. Due

to its high molecular weight and polarity, a high

boiling point, likely above 200 °C at atmospheric

pressure, is expected.

Solubility

Expected to be soluble in common organic

solvents such as dichloromethane (DCM),

chloroform, ethyl acetate, and

dimethylformamide (DMF). Its polarity, imparted

by the pyridine nitrogen and ether oxygen,

suggests some solubility in polar solvents, while

the trifluoroethoxy and iodo groups enhance

lipophilicity, favoring nonpolar environments.

pKa

The pKa of the pyridinium ion is expected to be

lower than that of pyridine (pKa ≈ 5.2). The

electron-withdrawing inductive effects of both

the iodine atom and the trifluoroethoxy group

decrease the electron density on the nitrogen

atom, making it a weaker base.

Spectroscopic and Analytical Profile
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The structural confirmation and purity assessment of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
relies on a combination of standard spectroscopic techniques. The following sections detail the

expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

Aromatic Region (δ 7.0–8.5 ppm): Three signals corresponding to the protons on the

pyridine ring. The proton at the 6-position (adjacent to nitrogen) would be the most

downfield. The protons at the 4 and 5-positions will appear in the mid-aromatic range, with

coupling patterns (dd, t) revealing their connectivity.

Aliphatic Region (δ 4.5–5.0 ppm): A quartet (q) corresponding to the two methylene

protons (-O-CH₂-CF₃). The splitting is due to coupling with the three adjacent fluorine

atoms (³JHF).[6][7][8]

¹³C NMR: The carbon spectrum will display seven distinct signals.

Aromatic Carbons (δ 90–160 ppm): Five signals for the pyridine ring carbons. The carbon

bearing the trifluoroethoxy group (C2) will be significantly downfield. The iodinated carbon

(C3) is expected to be found at a relatively upfield position (around 90-100 ppm), a

characteristic feature of carbons bonded to iodine.

Aliphatic Carbons (δ 60–130 ppm): Two signals for the trifluoroethoxy group. The

methylene carbon (-O-CH₂-CF₃) will appear around 60-70 ppm and will likely be split into a

quartet by the fluorine atoms. The trifluoromethyl carbon (-OCH₂-CF₃) will be observed

further downfield (around 120-125 ppm) as a quartet due to the one-bond C-F coupling.

¹⁹F NMR: This spectrum provides a clear and unambiguous signal for the trifluoromethyl

group.

A single signal, a triplet (t), is expected in the range of δ -70 to -80 ppm (relative to CFCl₃).

[9][10][11][12] The triplet splitting arises from coupling to the two adjacent methylene

protons (³JFH). The high sensitivity and unique chemical shift range of ¹⁹F NMR make it

an excellent tool for confirming the presence of the trifluoroethoxy moiety.[13]
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its key functional

groups:

C-F Stretch: Strong, characteristic absorptions in the 1100–1300 cm⁻¹ region.

C-O Stretch: Strong absorption for the aryl-alkyl ether linkage, typically around 1250–1300

cm⁻¹ and 1050-1150 cm⁻¹.

Aromatic C=C and C=N Stretch: Multiple bands in the 1400–1600 cm⁻¹ region, characteristic

of the pyridine ring.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

C-I Stretch: A weak absorption in the far-IR region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)
Under electron impact (EI) ionization, the mass spectrum is expected to show:

Molecular Ion (M⁺): A prominent peak at m/z = 303, corresponding to the molecular weight of

the compound.

Key Fragmentation Peaks:

Loss of Iodine (M-127): A significant peak at m/z = 176, resulting from the cleavage of the

weak C-I bond.[3]

Loss of CF₃ (M-69): A peak at m/z = 234.

Loss of OCH₂CF₃ (M-99): A peak corresponding to the 3-iodopyridinyl cation at m/z = 204.

Other fragments related to the breakdown of the pyridine ring or the ethoxy side chain.[4]

[5][14][15]

Synthesis, Reactivity, and Application
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The strategic placement of the substituents dictates the synthetic utility and chemical behavior

of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine.

Plausible Synthetic Pathway
While specific preparations are proprietary, a logical and efficient synthesis can be

conceptualized from readily available starting materials. A common strategy involves the

introduction of the alkoxy group followed by iodination.

2-Chloro-3-nitropyridine

2-(2,2,2-Trifluoroethoxy)-3-nitropyridine

1. CF₃CH₂OH, NaH
(Nucleophilic Aromatic Substitution)

3-Amino-2-(2,2,2-trifluoroethoxy)pyridine

2. Fe/HCl or H₂, Pd/C
(Nitro Group Reduction)

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

3. NaNO₂, KI
(Sandmeyer Reaction)

Click to download full resolution via product page
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Caption: Plausible synthetic route to the target compound.

Protocol Causality:

Alkoxylation: The synthesis begins with a nucleophilic aromatic substitution (SNAr) on a

pyridine ring activated by an electron-withdrawing group (e.g., nitro group). 2,2,2-

Trifluoroethanol is deprotonated with a strong base like sodium hydride (NaH) to form the

nucleophilic alkoxide, which displaces the chlorine atom at the C2 position.

Reduction: The nitro group, having served its purpose as an activating group, is then

reduced to a primary amine using standard conditions such as iron in acidic media or

catalytic hydrogenation.

Iodination: The resulting aminopyridine is converted to the target iodopyridine via a

Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite (NaNO₂) under

acidic conditions, and the resulting diazonium salt is subsequently displaced by iodide (from

KI) to yield the final product.

Chemical Reactivity and Strategic Value
The molecule's reactivity is governed by the interplay of its functional groups, making it a highly

versatile intermediate.

The C-I Bond as a Synthetic Linchpin: The carbon-iodine bond is the primary site for

synthetic elaboration. Aryl iodides are premier substrates for a wide array of palladium-

catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-

Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, alkynyl, and

amino substituents at the 3-position of the pyridine ring, enabling rapid library synthesis for

structure-activity relationship (SAR) studies.

Influence of the Trifluoroethoxy Group: The 2-(2,2,2-trifluoroethoxy) group is not merely a

spectator.

Electronic Effect: It acts as an electron-donating group through resonance (via the ether

oxygen) but also as a strong electron-withdrawing group through induction (via the CF₃

moiety). This electronic balance modulates the reactivity of the pyridine ring.
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Physicochemical Modulation: The incorporation of the trifluoroethoxy group significantly

increases the lipophilicity (LogP) of the molecule. In drug design, this is a key strategy to

enhance membrane permeability and bioavailability. Furthermore, the C-F bonds are

exceptionally stable, making this group resistant to metabolic degradation, which can

improve the pharmacokinetic profile of a drug candidate.[16]

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

C-I Bond

Pyridine Core

-OCH₂CF₃ Group

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Increased Lipophilicity Metabolic Stability Modulated Basicity (pKa)

Click to download full resolution via product page

Caption: Structure-Function relationships of the title compound.

Analytical Workflow and Quality Control
A rigorous, multi-step workflow is essential to confirm the identity and ensure the purity of 3-
Iodo-2-(2,2,2-trifluoroethoxy)pyridine prior to its use in sensitive synthetic applications.

Step-by-Step QC Protocol
Initial Visual Inspection:

Verify the physical state (liquid) and note the color and clarity of the sample.

Chromatographic Purity Assessment (HPLC/GC):

Method: Perform reverse-phase High-Performance Liquid Chromatography (HPLC) with a

UV detector (e.g., at 254 nm) or Gas Chromatography (GC) with a Flame Ionization

Detector (FID).
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Mobile Phase (HPLC): A gradient of acetonitrile and water is typically effective.

Objective: To determine the purity of the sample by area percentage. A high-purity sample

should show a single major peak (>95%).

Identity Confirmation (MS):

Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-

MS.

Objective: Confirm the molecular weight by observing the molecular ion peak at m/z = 303.

Analyze the fragmentation pattern to ensure it matches the expected cleavages.

Structural Elucidation (NMR):

Method: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g.,

CDCl₃).

Objective: Confirm the chemical structure by verifying that the chemical shifts, integration

values, and coupling patterns match the predictions outlined in Section 2.1. ¹⁹F NMR is

particularly diagnostic.

Final Documentation:

Compile all analytical data into a Certificate of Analysis (CoA), confirming that the material

meets all quality specifications.

Safety, Handling, and Storage
As a halogenated and fluorinated organic compound, 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
requires careful handling to minimize exposure and ensure laboratory safety. The following

information is based on its Safety Data Sheet (SDS).[1]

Hazard Identification
Classification: The compound is classified as an irritant.

Hazard Statements:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3030489?utm_src=pdf-body
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAH50108~~PDF~~MTR~~CGV4~~EN~~2025-10-16%2003:55:35~~3-Iodo-2-(2%202%202-trifluoroethoxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causes skin irritation.[1]

Causes serious eye irritation.[1]

May cause respiratory irritation.[1]

Recommended Handling Procedures
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a

certified chemical fume hood.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.[1]

Hand Protection: Wear impervious gloves (e.g., nitrile).[1]

Body Protection: Wear a standard laboratory coat.[1]

Hygiene: Avoid breathing vapors or mist. Wash hands thoroughly after handling.

Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation

persists, seek medical attention.[1]

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing

contact lenses if present. Seek immediate medical attention.[1]

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce

vomiting. Seek medical attention.[1]

Storage
Store in a well-ventilated place. Keep the container tightly closed.[1]
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Store away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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